
2,2,2-trichloro-N-5-quinolinylacetamide
概要
説明
2,2,2-trichloro-N-5-quinolinylacetamide, commonly known as TQ, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of quinoline and has been studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of TQ is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. TQ has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. TQ has also been found to inhibit the activation of NF-κB, a transcription factor involved in inflammation and immune response.
Biochemical and Physiological Effects:
TQ has been shown to exhibit various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and immunomodulatory effects. TQ has been found to scavenge free radicals and protect against oxidative stress-induced damage. TQ has also been shown to inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines. Additionally, TQ has been found to modulate the immune response by regulating the activity of immune cells.
実験室実験の利点と制限
One of the advantages of using TQ in lab experiments is its broad range of potential applications, including cancer research, neuroprotection, and antimicrobial activity. TQ is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using TQ in lab experiments is its potential toxicity, which may limit its use in certain applications. Additionally, the mechanism of action of TQ is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of TQ. One direction is the investigation of the potential use of TQ in combination with other compounds for the treatment of cancer. Another direction is the study of the neuroprotective effects of TQ in animal models of neurodegenerative diseases. Additionally, the antimicrobial activity of TQ could be further explored for the development of new antimicrobial agents. Finally, the mechanism of action of TQ could be further elucidated through the use of advanced molecular biology techniques.
Conclusion:
In conclusion, TQ is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. TQ can be synthesized through a multi-step process and has been studied extensively for its biochemical and physiological effects. TQ has been found to exhibit antioxidant, anti-inflammatory, and immunomodulatory effects, and has potential applications in cancer research, neuroprotection, and antimicrobial activity. While TQ has several advantages for use in lab experiments, its potential toxicity and unclear mechanism of action may limit its use in certain applications. However, there are several future directions for the study of TQ, including investigation of its potential use in combination with other compounds and further elucidation of its mechanism of action.
科学的研究の応用
TQ has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, TQ has been shown to induce apoptosis in cancer cells and inhibit tumor growth. TQ has also been studied for its neuroprotective effects, where it has been shown to protect against oxidative stress-induced neurotoxicity. Additionally, TQ has been found to exhibit antimicrobial activity against various microorganisms, including bacteria and fungi.
特性
IUPAC Name |
2,2,2-trichloro-N-quinolin-5-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3N2O/c12-11(13,14)10(17)16-9-5-1-4-8-7(9)3-2-6-15-8/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBFGXZADOGCDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

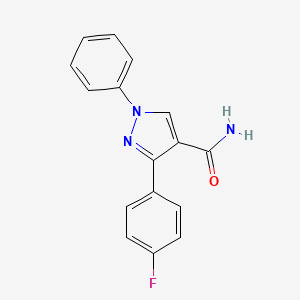
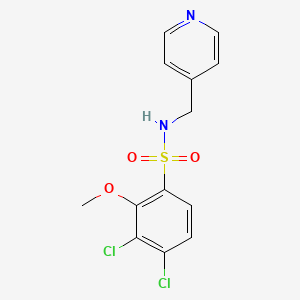
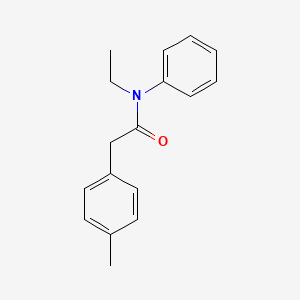

![1-[1-hydroxy-4-methyl-2-(4-methylphenyl)-1H-imidazol-5-yl]ethanone](/img/structure/B5833488.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5833492.png)
![N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine](/img/structure/B5833497.png)
![5-methyl-6-(4-methylphenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5833499.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5833502.png)
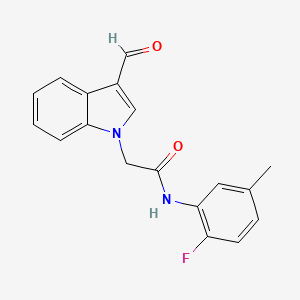

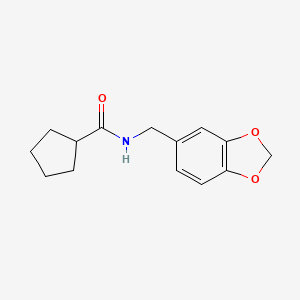

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-methylglycinamide](/img/structure/B5833520.png)